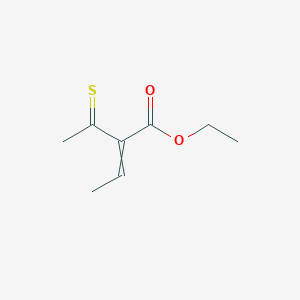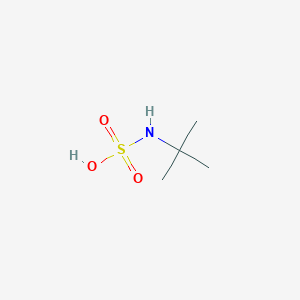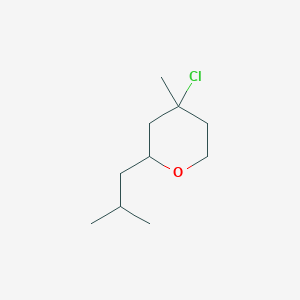
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-: is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom, a methyl group, and a 2-methylpropyl group attached to the tetrahydropyran ring. Its molecular formula is C10H19ClO .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the chlorination of tetrahydropyran derivatives. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-hydroxy-2H-pyran derivatives.
Oxidation: Formation of 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-2-one.
Reduction: Formation of 4-methyl-2-(2-methylpropyl)tetrahydropyran.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- involves its interaction with specific molecular targets. The chlorine atom and other functional groups in the compound can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler compound without the chlorine and methylpropyl groups.
4-Chlorotetrahydropyran: Similar structure but lacks the methyl and methylpropyl groups.
2H-Pyran, 4-methyl-2-(2-methylpropyl)-: Lacks the chlorine atom.
Uniqueness
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, methyl group, and methylpropyl group makes it distinct from other pyran derivatives and influences its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
53045-57-1 |
|---|---|
Molekularformel |
C10H19ClO |
Molekulargewicht |
190.71 g/mol |
IUPAC-Name |
4-chloro-4-methyl-2-(2-methylpropyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
GKUYVIPYBKCVMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CC(CCO1)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
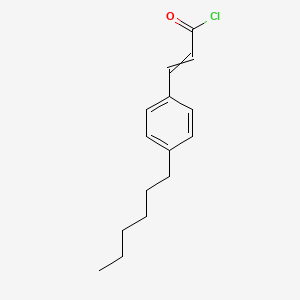
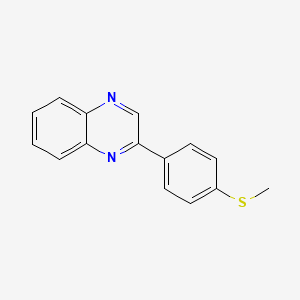
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

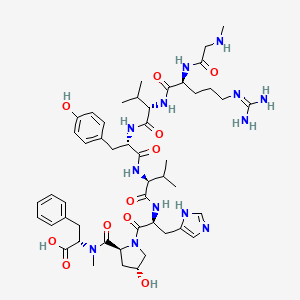
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
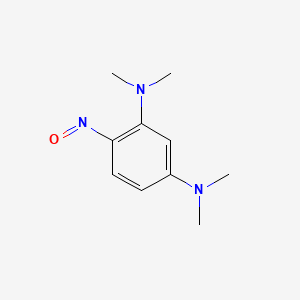
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)

![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
